molecular formula C10H11BrO3 B142156 Methyl-(3-bromomethyl)phenoxyacetate CAS No. 136645-26-6

Methyl-(3-bromomethyl)phenoxyacetate

Cat. No.: B142156
CAS No.: 136645-26-6
M. Wt: 259.1 g/mol
InChI Key: RHYQCZSFWWWVTB-UHFFFAOYSA-N
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Description

Methyl-(3-bromomethyl)phenoxyacetate is an organic compound with the molecular formula C10H11BrO3. It is a colorless to pale-yellow liquid or low-melting solid. This compound is often used in organic synthesis due to its reactivity and versatility in forming various chemical bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-(3-bromomethyl)phenoxyacetate can be synthesized through a multi-step process. One common method involves the bromination of methyl phenoxyacetate. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under inert atmosphere conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl-(3-bromomethyl)phenoxyacetate involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack, leading to the formation of various substituted products. Additionally, the compound can undergo oxidation to form carboxylic acids or aldehydes, which are important intermediates in organic synthesis .

Comparison with Similar Compounds

  • Methyl-(4-bromomethyl)phenoxyacetate
  • Methyl-(2-bromomethyl)phenoxyacetate
  • Methyl-(3-chloromethyl)phenoxyacetate

Comparison: Methyl-(3-bromomethyl)phenoxyacetate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, such as methyl-(4-bromomethyl)phenoxyacetate and methyl-(2-bromomethyl)phenoxyacetate, the 3-bromomethyl derivative exhibits different steric and electronic effects, leading to variations in reaction rates and product distributions .

Properties

IUPAC Name

methyl 2-[3-(bromomethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYQCZSFWWWVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136645-26-6
Record name methyl 2-[3-(bromomethyl)phenoxy]acetate
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